4-hydroxybenzoyl-CoA
Overview
Description
4-Hydroxybenzoyl-CoA is a compound that plays a significant role in the metabolic pathways of certain microorganisms. It is an intermediate in the degradation of aromatic compounds, particularly in the catabolism of 4-chlorobenzoate by soil-dwelling bacteria such as Pseudomonas species . This compound is involved in various biochemical reactions, making it a subject of interest in biochemistry and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxybenzoyl-CoA can be synthesized through the enzymatic conversion of 4-hydroxybenzoate. The process involves the enzyme 4-hydroxybenzoate-CoA ligase, which catalyzes the reaction between 4-hydroxybenzoate, coenzyme A, and ATP to form this compound, AMP, and diphosphate .
Industrial Production Methods
Industrial production of this compound is not widely reported, as it is typically produced in small quantities for research purposes. The enzymatic synthesis method mentioned above is the primary route for its preparation in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzoyl-CoA undergoes several types of chemical reactions, including:
Reduction: It can be reduced to benzoyl-CoA by the enzyme this compound reductase.
Hydrolysis: The enzyme this compound thioesterase catalyzes the hydrolysis of this compound to 4-hydroxybenzoate and coenzyme A.
Common Reagents and Conditions
Reduction: The reduction reaction typically requires an electron donor such as reduced benzyl viologen.
Hydrolysis: Hydrolysis reactions are catalyzed by specific enzymes under physiological conditions.
Major Products
Reduction: The major product is benzoyl-CoA.
Hydrolysis: The major products are 4-hydroxybenzoate and coenzyme A.
Scientific Research Applications
4-Hydroxybenzoyl-CoA has several scientific research applications, including:
Bioremediation: It is involved in the degradation of environmental pollutants such as 4-chlorobenzoate, making it valuable in bioremediation studies.
Biochemistry: The study of enzymes that interact with this compound provides insights into protein folding, catalysis, and metabolic pathways.
Microbial Metabolism: Research on this compound helps understand the metabolic pathways of soil-dwelling microorganisms and their role in the environment.
Mechanism of Action
4-Hydroxybenzoyl-CoA exerts its effects through enzymatic reactions. The enzyme this compound thioesterase hydrolyzes it to 4-hydroxybenzoate and coenzyme A, while this compound reductase reduces it to benzoyl-CoA . These reactions are part of the metabolic pathways that degrade aromatic compounds, contributing to the detoxification of environmental pollutants.
Comparison with Similar Compounds
Similar Compounds
Benzoyl-CoA: Similar in structure but lacks the hydroxy group at the para position.
4-Chlorobenzoyl-CoA: Contains a chlorine atom instead of a hydroxy group at the para position.
Uniqueness
4-Hydroxybenzoyl-CoA is unique due to its role in specific enzymatic reactions that involve the hydroxy group at the para position. This functional group allows it to participate in unique biochemical pathways, particularly in the degradation of chlorinated aromatic compounds .
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-hydroxybenzenecarbothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-3-5-16(36)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-6,13-14,17,20-22,26,36,38-39H,7-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVXPVBFJBTNIJ-TYHXJLICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N7O18P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950415 | |
Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(4-hydroxybenzoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00950415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27718-41-8 | |
Record name | Coenzyme A, S-(4-hydroxybenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27718-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxybenzoyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027718418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-hydroxybenzoyl-CoA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(4-hydroxybenzoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00950415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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